N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C18H17N5O3S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C18H17N5O3S2/c1-23-14-7-3-2-5-12(14)11-15(23)18(24)19-9-10-20-28(25,26)16-8-4-6-13-17(16)22-27-21-13/h2-8,11,20H,9-10H2,1H3,(H,19,24) |
InChI Key |
NMHWAXIFMVXOKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and benzothiadiazole precursors. The indole moiety can be synthesized through Fischer indole synthesis, while the benzothiadiazole moiety can be prepared via cyclization reactions involving ortho-diamines and sulfur-containing reagents .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzothiadiazole moiety, with its electron-withdrawing properties, can influence the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Key Insights from Comparative Analysis:
Structural Impact on Bioactivity: The benzothiadiazole sulfonamide group in the target compound distinguishes it from analogs like H-89 (isoquinoline-based) and cyclopropyl derivatives. Computational studies (e.g., Tanimoto and Dice similarity metrics) suggest that even minor structural variations (e.g., heterocycle substitution) can significantly alter bioactivity profiles . Clustering analyses indicate that compounds with indole carboxamide cores (e.g., N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide) may share similar modes of action, such as kinase inhibition, due to conserved aromatic stacking interactions .
Synthetic Complexity: The synthesis of benzothiadiazole-containing compounds often requires multi-step protocols involving sulfonylation and coupling reactions (e.g., TBTU-mediated amide bond formation), as seen in related indole derivatives . This contrasts with simpler chlorophenoxy acetamides, which can be synthesized in fewer steps .
Predicted Pharmacokinetic Properties :
- The benzothiadiazole group may improve metabolic stability compared to cyclopropyl or benzimidazole analogs, as sulfur-containing moieties are less prone to oxidative degradation. However, this could also reduce solubility due to increased hydrophobicity .
Biological Activity
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic compound that exhibits a range of biological activities due to its unique structural features, particularly the presence of a benzothiadiazole moiety and a sulfonamide group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Research indicates that compounds containing benzothiadiazole and sulfonamide groups often exhibit significant biological activities. The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as competitive inhibitors of monoamine oxidase-B (MAO-B), suggesting potential applications in treating neurological disorders.
- Anti-Cancer Properties : The unique structural features may enhance efficacy against certain types of cancer cells. Preliminary studies suggest effective binding to enzymes involved in cancer cell proliferation pathways.
1. Anti-Cancer Activity
Several studies have demonstrated the anti-cancer potential of related benzothiadiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A comparative analysis revealed:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-(4-benzhydrylthiazol-2-yl)-2-chlorobenzamide | Contains thiazole instead of benzothiadiazole | Potential anti-cancer activity |
| N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide | Incorporates benzodioxole and thiadiazole | Antimicrobial properties |
| N-(3-aminoquinoxalin-2-yl)sulfonamide | Features quinoxaline structure | Inhibitor of various enzymes |
This table illustrates that the presence of both benzothiadiazole and sulfonamide groups in this compound may lead to enhanced selectivity and potency against specific biological targets compared to other derivatives lacking this structural configuration.
2. Neuroprotective Effects
The inhibition of MAO-B is particularly relevant for neurodegenerative diseases such as Parkinson's disease. Compounds that inhibit this enzyme can increase levels of neurotransmitters like dopamine and serotonin in the brain, potentially alleviating symptoms associated with these conditions .
Case Studies
Recent research has focused on the synthesis and biological evaluation of related compounds. For example:
Study 1 : A derivative with similar structural characteristics was assessed for its anti-trypanosomal activity against Trypanosoma cruzi. The study found that the compound exhibited dose-dependent growth inhibition against epimastigote forms .
Study 2 : Another investigation evaluated the cytotoxic effects of benzothiadiazole derivatives on various cancer cell lines. Results indicated that certain modifications to the benzothiadiazole ring significantly enhanced cytotoxicity compared to unmodified versions .
Q & A
Q. What are the standard synthetic routes and critical steps for synthesizing this compound?
The compound is synthesized via multi-step coupling reactions. Key steps include:
- Amide bond formation : Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acids for reaction with amines. For example, indole-2-carboxylic acid derivatives are coupled with aminophenyl intermediates in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Sulfonylation : Introduction of the benzothiadiazole sulfonyl group via sulfonamide formation under controlled pH and temperature .
- Purification : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) for monitoring, followed by column chromatography or recrystallization from DMF/acetic acid mixtures .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Monitoring Method |
|---|---|---|
| Amide Coupling | TBTU, 2,6-lutidine, DCM, 0–5°C | TLC (hexane:EtOAc) |
| Sulfonamide Formation | Benzothiadiazole sulfonyl chloride, base | NMR (DMSO-d6) |
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d6 to confirm connectivity and functional groups. For example, indole protons appear as singlets near δ 7.5–8.0 ppm, while sulfonamide NH resonates at δ ~10–11 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Ensures purity within 0.5% deviation of theoretical C/H/N/S values .
- X-ray Crystallography : Resolves stereochemical ambiguities; critical for confirming sulfonamide geometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
- Design of Experiments (DoE) : Use statistical methods (e.g., factorial design) to evaluate interactions between variables like temperature, stoichiometry, and solvent polarity. For example, optimizing TBTU equivalents (1.1–1.5 equiv) and reaction time (12–24 hours) can reduce unreacted starting material .
- Catalyst Screening : Test alternative coupling agents (e.g., HATU, EDCI) in polar aprotic solvents (DMF, acetonitrile) to enhance reactivity .
- In Situ Monitoring : Employ HPLC or inline IR spectroscopy to detect intermediates and adjust conditions dynamically .
Q. How should researchers resolve discrepancies between spectroscopic data (e.g., NMR vs. MS)?
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR such as COSY/HSQC to assign proton-carbon correlations) .
- Isotopic Labeling : Use deuterated analogs or ¹⁵N-labeled reagents to trace unexpected signals in complex spectra .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What methodological strategies are recommended for evaluating biological activity?
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization or surface plasmon resonance (SPR) .
- Cellular Studies : Test cytotoxicity in cancer cell lines (e.g., IC50 determination via MTT assays) with controls for solubility (DMSO ≤0.1% v/v) .
- Computational Docking : Predict binding modes with target proteins (e.g., using AutoDock Vina) guided by crystallographic data .
Q. How can researchers address unexpected by-products during synthesis?
- Reaction Quenching : Add scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .
- Stoichiometric Adjustments : Optimize molar ratios (e.g., 1.1:1.0 for amine:carboxylic acid) to prevent dimerization .
- Side Reaction Analysis : Isolate by-products via preparative HPLC and characterize structurally to identify pathways (e.g., sulfonamide hydrolysis) .
Data Contradiction Analysis
Q. How should conflicting crystallographic and computational conformational data be interpreted?
- Solvent Effects : Crystallography captures solid-state conformations, while computational models (e.g., molecular dynamics in water) reflect solution behavior. Compare both to assess flexibility .
- Tautomerism : Investigate potential tautomeric forms (e.g., enol-keto equilibria in indole derivatives) using variable-temperature NMR .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

